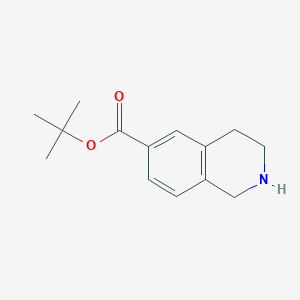

tert-Butyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-4-5-12-9-15-7-6-10(12)8-11/h4-5,8,15H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTYINDJJXTATE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=C(CNCC2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Intermediate

One of the primary applications of tert-butyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is as a pharmaceutical intermediate . It serves as a building block in the synthesis of more complex molecules that exhibit biological activity. Its structural characteristics make it suitable for modifications that can enhance the efficacy and selectivity of drug candidates.

Antiviral Activity

Recent studies have highlighted the compound's potential in antiviral therapies, particularly against SARS-CoV-2. A notable research article demonstrated that derivatives of tetrahydroisoquinoline exhibited significant antiviral activity. For instance, one derivative showed an effective concentration (EC50) of 3.15 μM against SARS-CoV-2 in Vero E6 cells and performed better than traditional antiviral agents like chloroquine (CQ) . This positions this compound and its derivatives as promising candidates for further development in antiviral treatments.

Anticancer Properties

Tetrahydroisoquinoline derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can act as selective estrogen receptor modulators (SERMs), which are crucial in treating hormone-dependent cancers such as breast cancer. In vitro studies have shown that certain tetrahydroisoquinoline analogs possess antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and Ishikawa (endometrial cancer) cells . The most active compounds demonstrated IC50 values significantly lower than those of established treatments like Tamoxifen.

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of key pathways involved in cell proliferation and survival. For instance, studies have indicated that tetrahydroisoquinoline derivatives can induce cell cycle arrest at the G2/M phase, thereby preventing cancer cell division . This mechanism underscores their potential as therapeutic agents in oncology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of tetrahydroisoquinoline derivatives. Research has focused on modifying various functional groups attached to the core structure to enhance biological activity while minimizing toxicity . These modifications can lead to improved binding affinities for biological targets.

Case Studies and Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include binding to receptors or enzymes, inhibiting or activating biological processes, and interacting with cellular components. The exact mechanism of action depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

Key Observations :

- Methoxy Groups : Electron-donating methoxy groups (e.g., 6-methoxy, 6,8-dimethoxy) improve yields (85–98%) due to enhanced stability during allylation .

- Halogenation : Bromo substituents (e.g., 6-bromo) are synthetically versatile for cross-coupling reactions but may require inert conditions .

- Heterocyclic Modifications : Oxazolylmethoxy or tetrazolyl groups (e.g., 10b, 12b) introduce hydrogen-bonding capabilities, impacting biological activity .

Reaction Conditions and Stability

Spectral and Physicochemical Properties

- NMR Signatures :

- Solubility : Hydroxymethyl derivatives (e.g., tert-butyl 6-(hydroxymethyl)-...) exhibit higher polarity (MW 263.33) compared to bromo analogues (MW 328.20) .

Q & A

Q. What are the common synthetic routes for tert-Butyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via tert-butyl carbamate protection of the tetrahydroisoquinoline scaffold. Key steps include:

- Boc-protection : Introducing the tert-butyloxycarbonyl (Boc) group under basic conditions (e.g., using Boc anhydride and DMAP) to stabilize the amine group during subsequent reactions .

- Electrophilic deprotonation : High yields (up to 98%) are achieved using potassium tert-butoxide in anhydrous THF at low temperatures, minimizing side reactions .

- Substituent-specific coupling : For example, cyano or tetrazolyl groups at the 6-position are introduced via nucleophilic substitution or Stille coupling, with yields ranging from 64% to 85% depending on steric and electronic effects .

Q. How can researchers confirm the structural integrity of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate using spectroscopic methods?

- Methodological Answer :

- 1H-NMR : Characteristic signals include the tert-butyl singlet at δ 1.49 ppm (9H) and aromatic protons (e.g., δ 6.91 ppm for the tetrahydroisoquinoline core). Splitting patterns confirm substituent regiochemistry .

- 13C-NMR : The carbonyl carbon of the Boc group appears at ~155 ppm, while the tetrahydroisoquinoline carbons resonate between 20–140 ppm .

- HRMS : Accurate mass analysis (e.g., [M+H]+ calculated for C15H21NO3: 263.33) validates molecular composition .

Q. What are the recommended storage conditions for tert-Butyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate to ensure stability?

- Methodological Answer :

- Store in a sealed, moisture-free container at 2–8°C to prevent hydrolysis of the Boc group.

- Use desiccants (e.g., silica gel) to minimize exposure to humidity, which can degrade the carbamate .

Advanced Research Questions

Q. How do modifications at the 6- and 7-positions of the tetrahydroisoquinoline scaffold affect biological activity, particularly as PPARγ agonists?

- Methodological Answer :

- 6-Position : Substitution with electron-withdrawing groups (e.g., tetrazolyl or cyano) enhances PPARγ binding affinity by stabilizing hydrogen bonds with the receptor’s hydrophobic pocket. For example, 6-tetrazolyl derivatives show EC50 values < 100 nM in transcriptional assays .

- 7-Position : Alkoxy groups (e.g., cyclohexylmethoxy) improve selectivity over PPARα/δ isoforms by reducing steric clashes in the ligand-binding domain .

- SAR Studies : Comparative analysis of derivatives (e.g., 11j vs. 12c) reveals that bulkier substituents at the 7-position reduce off-target effects but may lower solubility .

Q. What analytical methodologies are most effective for quantifying tert-Butyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate in complex mixtures?

- Methodological Answer :

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) achieve baseline separation. Detection limits of 0.1 ng/mL are possible using ESI+ mode .

- GC-MS : Suitable for volatile derivatives (e.g., methyl esters), but requires derivatization of the Boc group, which may introduce artifacts .

- NMR-based quantification : Internal standards (e.g., 1,3,5-trimethoxybenzene) enable precise integration of tert-butyl protons in crude reaction mixtures .

Q. What mechanistic insights have been gained from electrophilic deprotonation strategies in synthesizing tert-butyl-protected tetrahydroisoquinoline derivatives?

- Methodological Answer :

- Kinetic vs. thermodynamic control : Using bulky bases (e.g., potassium tert-butoxide) promotes deprotonation at the α-carbon of the tetrahydroisoquinoline, favoring Boc group retention over competing elimination pathways .

- Solvent effects : Anhydrous THF minimizes proton exchange, ensuring high regioselectivity during coupling reactions (e.g., arylboronate cross-couplings) .

- Catalytic intermediates : DFT studies suggest a six-membered transition state stabilizes the deprotonated intermediate, explaining the high yields (≥85%) observed in optimized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.